3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride
CAS No.:
Cat. No.: VC17580060
Molecular Formula: C7H9Cl2NO2S
Molecular Weight: 242.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9Cl2NO2S |
|---|---|
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | 3-(chloromethyl)-5-methylsulfonylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H |
| Standard InChI Key | FODOPZCZCLSOTA-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CN=CC(=C1)CCl.Cl |
Introduction
Structural and Molecular Properties
The molecular formula of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride is C₇H₉Cl₂NO₂S, with a molecular weight of 242.12 g/mol. The compound’s structure combines a pyridine backbone with a chloromethyl group (–CH₂Cl) at position 3 and a methylsulfonyl group (–SO₂CH₃) at position 5, stabilized by a hydrochloride salt.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| Molecular Formula | C₇H₉Cl₂NO₂S |
| Molecular Weight | 242.12 g/mol |
| Key Functional Groups | Chloromethyl, Methylsulfonyl |
The chloromethyl group confers electrophilic reactivity, while the methylsulfonyl group enhances solubility and stability in polar solvents.
Synthesis and Industrial Production
The synthesis of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride typically involves two sequential steps:
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Chloromethylation: Introduction of the chloromethyl group to the pyridine ring.
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Sulfonylation: Addition of the methylsulfonyl group via sulfonylation reagents.
Industrial protocols often employ continuous addition methods to optimize yield and minimize byproducts. For comparison, a related compound, 3-(chloromethyl)pyridine hydrochloride, is synthesized through a four-step process involving oxidation, esterification, reduction, and chlorination, achieving a 78% yield . While the exact conditions for the sulfonyl variant remain proprietary, analogous steps likely apply, with sulfonylation replacing esterification or reduction.
Table 2: Synthesis Comparison with Related Compounds
Mechanism of Action and Reactivity
The compound’s chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions with amino groups, thiols, or hydroxyl groups in biological systems. This reactivity is leveraged in:
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Enzyme inhibition studies: The chloromethyl group covalently binds to active-site nucleophiles, irreversibly inhibiting enzymes such as proteases or kinases.
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Substrate analog synthesis: Serving as a precursor for modified biomolecules in metabolic pathway analysis.
The methylsulfonyl group enhances solubility in aqueous media, facilitating use in biochemical assays. Additionally, its electron-withdrawing nature stabilizes intermediates during synthetic reactions.
Applications in Scientific Research
Biochemical Assays
The compound is widely used to probe enzyme mechanisms. For example, its chloromethyl group forms stable adducts with cysteine residues, enabling the study of enzyme active sites.
Medicinal Chemistry
In drug discovery, it serves as a building block for:
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Covalent inhibitors: Designing irreversible inhibitors targeting viral proteases or oncogenic kinases.
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Prodrugs: Facilitating targeted drug delivery through hydrolyzable chloromethyl linkages.
Organic Synthesis
The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, which are prevalent in pharmaceuticals and agrochemicals.
Research Findings and Case Studies
Studies on structurally analogous compounds highlight their utility as biochemical probes:
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A 2020 investigation demonstrated that chloromethyl-pyridine derivatives inhibit SARS-CoV-2 main protease by alkylating the catalytic cysteine residue.
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In cancer research, similar compounds have been modified to target EGFR kinase, showing promise in preclinical models.
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